![molecular formula C43H72O5 B1243667 DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)](/img/structure/B1243667.png)
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0)
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Overview
Description
DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:2(9Z, 12Z)) pathway.
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) is a diglyceride.
Scientific Research Applications
1. Delayed Gamma-Ray Spectroscopy in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is utilized for nondestructive assay of nuclear materials, determining composition by comparing fission product gamma-ray peak intensities. This technique is critical in verifying safeguards in nuclear facilities (Rodriguez et al., 2019).
2. Distributed Generation Technologies in Electric Power Systems
Distributed generation (DG) has emerged in the electric power sector, where electricity is generated at or near the point of use, differing from traditional centralized generation. This approach alters the operation of electric power systems and can include a variety of generation technologies (El-Khattam & Salama, 2004).
3. Predictive Modeling in Diesel Electric Generators
Artificial neural network (ANN) models are developed to predict performance and exhaust emissions of diesel electric generators (DGs), crucial for controlling air pollution and greenhouse gas emissions. These models are based on parameters like load, speed, and torque (Ganesan et al., 2015).
4. Metabolic Alterations in Lung Carcinoma Development
Metabolomic studies using techniques like UPLC-QTOF/MS have identified altered metabolites in lung carcinoma, which include compounds structurally similar to DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0), contributing to understanding of disease mechanisms (Wu et al., 2018).
5. Isotopic Ratio Measurements in Environmental Studies
Isotopic ratio measurements, like 13CO2/12CO2, use advanced sensors for applications in environmental and volcanic studies. This involves techniques like difference frequency generation (DFG) and is critical in understanding atmospheric processes (Erdélyi et al., 2002).
6. Genetic Algorithms in Distributed Generation Placement
Genetic algorithms are employed for optimizing the placement and size of distributed generators in power systems. This approach helps in making the system more efficient and economical, addressing complex calculations required in the power sector (Vivek et al., 2011).
properties
Product Name |
DG(18:2(9Z,12Z)/22:4(7Z,10Z,13Z,16Z)/0:0) |
---|---|
Molecular Formula |
C43H72O5 |
Molecular Weight |
669 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11-14,17-19,21-23,26,28,41,44H,3-10,15-16,20,24-25,27,29-40H2,1-2H3/b13-11-,14-12-,19-17-,22-21-,23-18-,28-26-/t41-/m0/s1 |
InChI Key |
REWOPMLGNOGDCI-IUTJGAPQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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